molecular formula C9H13BrO2 B6169932 2-bromo-1-{1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one CAS No. 2731008-23-2

2-bromo-1-{1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one

Cat. No.: B6169932
CAS No.: 2731008-23-2
M. Wt: 233.1
InChI Key:
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Description

2-bromo-1-{1-ethyl-2-oxabicyclo[211]hexan-4-yl}ethan-1-one is a complex organic compound characterized by its bromine atom and bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-{1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one typically involves multiple steps, starting with the formation of the bicyclic core structure. One common approach is to start with a suitable bicyclic precursor, such as 1-ethyl-2-oxabicyclo[2.1.1]hexane, and then introduce the bromoethyl group through a substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the bromine atom and the stability of the bicyclic structure.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-{1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one can undergo various types of chemical reactions, including:

  • Oxidation: : The bromine atom can be replaced by an oxygen atom, leading to the formation of a ketone or carboxylic acid derivative.

  • Reduction: : The compound can be reduced to remove the bromine atom, resulting in the formation of an ethyl group.

  • Substitution: : The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of this compound derivatives, such as this compound oxime.

  • Reduction: : Formation of 1-ethyl-2-oxabicyclo[2.1.1]hexane derivatives.

  • Substitution: : Formation of hydroxyl or amino derivatives.

Scientific Research Applications

2-bromo-1-{1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis for the creation of more complex molecules.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: : Explored for its therapeutic potential in drug development, particularly in the treatment of diseases involving bromine-sensitive pathways.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-bromo-1-{1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

2-bromo-1-{1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one can be compared to other similar compounds, such as:

  • 2-bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-one: : Similar structure but with a methyl group instead of an ethyl group.

  • 2-bromo-1-(1-ethyl-2-oxabicyclo[2.1.1]heptan-4-yl)ethan-1-one: : Similar bicyclic structure but with a heptane ring instead of a hexane ring.

These compounds may have different reactivity and biological activity due to variations in their molecular structure.

Properties

CAS No.

2731008-23-2

Molecular Formula

C9H13BrO2

Molecular Weight

233.1

Purity

95

Origin of Product

United States

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